Glycyl-L-alanylglycyl-L-alanylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-alanylglycyl-L-alanylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis. These machines automate the SPPS process, ensuring high efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-alanylglycyl-L-alanylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like histidine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, protecting group reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Medicine: Explored for therapeutic applications, such as drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways depend on the biological context and the peptide’s structure. For example, it may inhibit or activate enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-alanylglycyl-L-alanylglycyl-L-ornithylglycyl-L-histidine: Lacks the diaminomethylidene group, which may affect its biological activity.
Glycyl-L-alanylglycyl-L-alanylglycyl-N~5~-(methylidene)-L-ornithylglycyl-L-histidine: Contains a different modification on the ornithine residue.
Uniqueness
Glycyl-L-alanylglycyl-L-alanylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidine is unique due to the presence of the diaminomethylidene group, which can confer specific properties such as increased binding affinity or altered reactivity compared to similar peptides.
Eigenschaften
CAS-Nummer |
878278-00-3 |
---|---|
Molekularformel |
C26H43N13O9 |
Molekulargewicht |
681.7 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C26H43N13O9/c1-13(36-18(40)7-27)22(44)32-9-19(41)37-14(2)23(45)33-10-20(42)38-16(4-3-5-31-26(28)29)24(46)34-11-21(43)39-17(25(47)48)6-15-8-30-12-35-15/h8,12-14,16-17H,3-7,9-11,27H2,1-2H3,(H,30,35)(H,32,44)(H,33,45)(H,34,46)(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,47,48)(H4,28,29,31)/t13-,14-,16-,17-/m0/s1 |
InChI-Schlüssel |
KTDJQQDCTVAMLR-OTRWWLKZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.